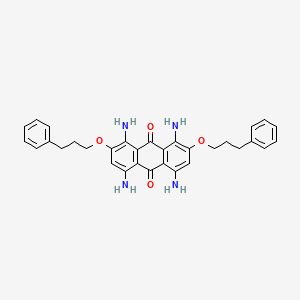

1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione

Beschreibung

1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione is a symmetrically substituted anthracene-9,10-dione derivative characterized by amino groups at the 1,4,5,8 positions and 3-phenylpropoxy chains at the 2,7 positions. Its molecular structure combines electron-rich amino groups with bulky aromatic alkoxy substituents, which influence its physicochemical properties, including solubility, redox behavior, and intermolecular interactions.

Eigenschaften

CAS-Nummer |

88601-77-8 |

|---|---|

Molekularformel |

C32H32N4O4 |

Molekulargewicht |

536.6 g/mol |

IUPAC-Name |

1,4,5,8-tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C32H32N4O4/c33-21-17-23(39-15-7-13-19-9-3-1-4-10-19)29(35)27-25(21)31(37)26-22(34)18-24(30(36)28(26)32(27)38)40-16-8-14-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16,33-36H2 |

InChI-Schlüssel |

PZPRXGNBWCUNFZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCCC5=CC=CC=C5)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Amination

The starting point is often 1,4,5,8-tetrahaloanthracene-9,10-dione or 1,4,5,8-tetraaminoanthracene-9,10-dione (CAS 2475-45-8), which can be prepared by known methods involving nitration followed by reduction or direct amination of halogenated anthraquinones.

- Typical amination conditions : Aromatic nucleophilic substitution using ammonia or amine sources under elevated temperature and pressure.

- Purification : Column chromatography or recrystallization to isolate the tetraamino derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1,4,5,8-tetrachloroanthraquinone + NH3 (excess), heat | 1,4,5,8-tetraaminoanthracene-9,10-dione |

Introduction of 3-Phenylpropoxy Groups at 2,7-Positions

Etherification via Williamson Synthesis

The 2,7-positions of the anthraquinone core are functionalized by nucleophilic substitution of suitable leaving groups (e.g., halogens) with 3-phenylpropoxy nucleophiles.

- Preparation of 3-phenylpropoxy nucleophile : Typically generated by deprotonation of 3-phenylpropanol with a strong base such as sodium hydride or potassium tert-butoxide.

- Reaction conditions : The tetraaminoanthraquinone intermediate (with halogen substituents at 2,7) is reacted with the alkoxide nucleophile in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C) for several hours.

- Purification : Chromatographic techniques to separate the desired bis(3-phenylpropoxy) derivative.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | 1,4,5,8-tetraamino-2,7-dihaloanthracene-9,10-dione + 3-phenylpropoxide (alkoxide), DMF, 100 °C, 12-24 h | 1,4,5,8-tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione |

Representative Reaction Scheme

1,4,5,8-tetrachloroanthracene-9,10-dione

|

| Amination with NH3 (heat)

v

1,4,5,8-tetraamino-2,7-dichloroanthracene-9,10-dione

|

| Williamson ether synthesis with 3-phenylpropoxide

v

1,4,5,8-tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione

Analytical and Characterization Data

While specific data for this exact compound are limited in open literature, analogous compounds have been characterized by:

- FT-IR spectroscopy : Characteristic C=O stretching near 1650 cm⁻¹, NH₂ bending vibrations, and ether C–O stretches.

- NMR spectroscopy (¹H and ¹³C) : Aromatic protons of anthraquinone and phenylpropoxy groups, amino protons, and aliphatic chain signals.

- Mass spectrometry (ESI-MS) : Molecular ion peaks consistent with the molecular formula.

- Melting point determination : Typically high due to extensive conjugation and hydrogen bonding.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 1,4,5,8-tetrachloroanthracene-9,10-dione, ammonia, 3-phenylpropanol |

| Amination conditions | Excess NH3, heat, solvent-free or polar solvent, 12-24 h |

| Etherification conditions | 3-phenylpropoxide (alkoxide), DMF, 100 °C, 12-24 h |

| Purification methods | Column chromatography, recrystallization |

| Characterization tools | FT-IR, NMR (¹H, ¹³C), MS, melting point |

Notes on Alternative Methods and Challenges

- Direct amination of anthraquinone derivatives can be challenging due to competing side reactions; thus, halogenated intermediates are preferred.

- The choice of base and solvent in the etherification step critically affects yields and regioselectivity.

- Protecting groups may be employed if selective functionalization is required.

- Scale-up requires careful control of reaction parameters to avoid decomposition or polymerization.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

Substitution: The amino and phenylpropoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted anthracenedione derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Wirkmechanismus

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, its phenylpropoxy groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anthracene-9,10-dione Derivatives

Substituent Effects on Electrochemical Performance

- 1,4,5,8-Tetrahydroxy-9,10-anthraquinone (THAQ): THAQ, studied as a lithium-ion battery cathode material, exhibits a discharge capacity of ~250 mAh·g⁻¹ after oxidation (O-THAQ). Its hydroxyl groups reversibly form enolate-Li⁺ structures during redox cycling.

- Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Mitoxantrone, an anticancer drug, features hydroxyl and ethylamino groups. Its bioactivity is attributed to DNA intercalation and topoisomerase inhibition. The tetraamino groups in the target compound may alter binding modes or cytotoxicity profiles, though its 3-phenylpropoxy chains could reduce aqueous solubility compared to Mitoxantrone’s hydrophilic substituents .

Impact of Alkoxy Chain Structure

- 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione: This analogue has linear pentyloxy chains (C₅H₁₁O) instead of 3-phenylpropoxy groups. The phenyl groups in 3-phenylpropoxy may enhance rigidity and intermolecular charge transfer, as seen in naphthalene diimide (NDI) charge-transfer co-crystals .

- 1,4,5,8-Tetrakis((4-alkylphenyl)amino)anthracene-9,10-dione: Synthesized via Buchwald-Hartwig amination, this compound replaces alkoxy groups with aryl-amino substituents. The absence of alkoxy chains reduces hydrophobicity but increases hydrogen-bonding capacity. The target compound’s 3-phenylpropoxy groups balance hydrophobicity and electron-donating effects, which may optimize performance in organic semiconductors .

Bioactive Anthraquinones

- Altersolanol A and Emodin: Hydroxylated anthraquinones like altersolanol A (1,3,6-trihydroxy-7-acetylanthracene-9,10-dione) and emodin exhibit α-glucosidase inhibition (IC₅₀ ~68–210 μM). Amino substituents in the target compound could modulate enzyme-binding affinity, while the 3-phenylpropoxy groups may enhance membrane permeability .

Biologische Aktivität

Overview of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione

1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione is a synthetic organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C24H28N4O2

- Molecular Weight : 396.51 g/mol

Anticancer Properties

Research indicates that anthraquinone derivatives possess significant anticancer properties. The compound has shown potential in various studies:

- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.

- Cell Lines Tested : Various studies have utilized cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to evaluate its efficacy.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of anthraquinone derivatives:

- Bacterial Strains : Studies have reported effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.2 | |

| Anticancer | HeLa | 12.5 | |

| Antimicrobial | Staphylococcus aureus | 20.0 | |

| Antimicrobial | Escherichia coli | 18.5 |

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study published in a peer-reviewed journal demonstrated that 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through upregulation of pro-apoptotic proteins.

-

Case Study 2: Antimicrobial Activity

- In another investigation focusing on antimicrobial properties, this compound exhibited a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.